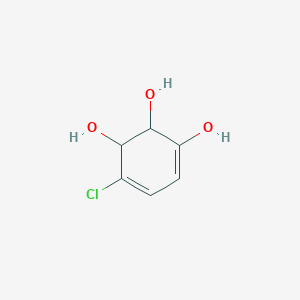
6-Chlorocyclohexa-3,5-diene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chlorocyclohexa-3,5-diene-1,2,3-triol is an organic compound with the molecular formula C6H7ClO3 It is a chlorinated derivative of cyclohexa-3,5-diene-1,2,3-triol, characterized by the presence of a chlorine atom at the 6th position of the cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorocyclohexa-3,5-diene-1,2,3-triol typically involves the chlorination of cyclohexa-3,5-diene-1,2,3-triol. This can be achieved through the reaction of cyclohexa-3,5-diene-1,2,3-triol with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Chlorocyclohexa-3,5-diene-1,2,3-triol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexadiene derivatives.
Aplicaciones Científicas De Investigación
6-Chlorocyclohexa-3,5-diene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Chlorocyclohexa-3,5-diene-1,2,3-triol involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can participate in various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-3,5-diene-1,2,3-triol: The non-chlorinated parent compound.
6-Bromocyclohexa-3,5-diene-1,2,3-triol: A brominated analogue.
6-Fluorocyclohexa-3,5-diene-1,2,3-triol: A fluorinated analogue.
Uniqueness
6-Chlorocyclohexa-3,5-diene-1,2,3-triol is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties compared to its analogues. The chlorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
113787-11-4 |
|---|---|
Fórmula molecular |
C6H7ClO3 |
Peso molecular |
162.57 g/mol |
Nombre IUPAC |
6-chlorocyclohexa-3,5-diene-1,2,3-triol |
InChI |
InChI=1S/C6H7ClO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,5-6,8-10H |
Clave InChI |
DVJVBNOIAXYQEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(C(C(=C1)Cl)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


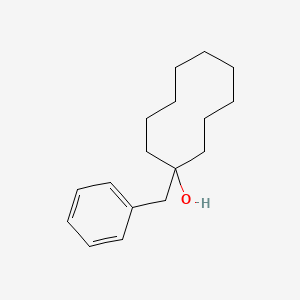
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
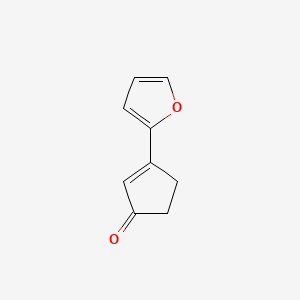

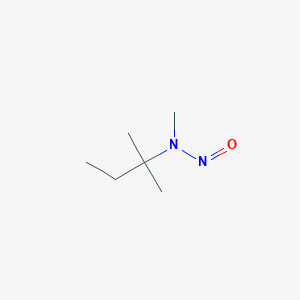

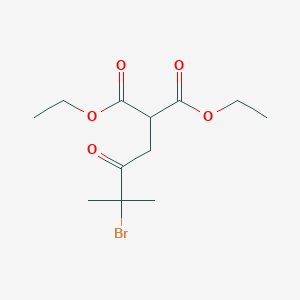
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
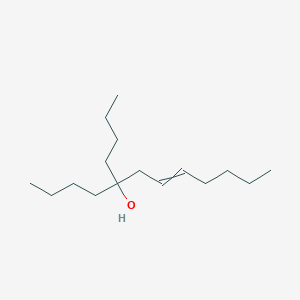


![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)


